N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine
CAS No.: 5322-99-6
Cat. No.: VC20495952
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5322-99-6 |
|---|---|
| Molecular Formula | C20H25N3O |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine |
| Standard InChI | InChI=1S/C20H25N3O/c1-4-22(5-2)14-15-23-19-9-7-6-8-18(19)21-20(23)16-10-12-17(24-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3 |
| Standard InChI Key | YLTOMFFHIPAEJR-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s systematic IUPAC name is 2-[6-chloro-2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine . Its molecular formula is C₂₁H₂₆ClN₃O, with a molecular weight of 371.9 g/mol . The structure features a benzimidazole ring (a fusion of benzene and imidazole) substituted at the 1-position with a diethylaminoethyl chain and at the 2-position with a 4-methoxybenzyl group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number (free base) | 1071546-40-1 |
| PubChem CID (hydrochloride) | 121230195 |
| SMILES | CCN(CC)CCN1C2=C(C=CC(=C2)Cl)N=C1CC3=CC=C(C=C3)OC |
| InChIKey | PWMWPLDVVMXUSM-UHFFFAOYSA-N |
Structural Analysis
The benzimidazole core contributes aromaticity and planar rigidity, while the 4-methoxybenzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability . The diethylaminoethyl side chain introduces basicity (pKa ~9.5), facilitating salt formation (e.g., hydrochloride) for improved solubility . X-ray crystallography data are unavailable, but computational models predict a twisted conformation between the benzimidazole and methoxyphenyl moieties .
Synthesis and Production
Synthetic Pathways
The synthesis of N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine involves three primary steps :
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with 4-methoxybenzyl chloride under acidic conditions yields 2-(4-methoxybenzyl)-1H-benzimidazole.
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N-Alkylation: Reaction with 2-chloro-N,N-diethylethylamine in the presence of a base (e.g., K₂CO₃) introduces the diethylaminoethyl side chain.
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Salt Formation: Treatment with HCl produces the hydrochloride salt, enhancing stability and solubility .
Industrial-Scale Considerations
Industrial production optimizes yield (>75%) via microwave-assisted synthesis, reducing reaction times from 12 hours to 2 hours. Purification typically employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures.
Pharmacological Profile
Mechanism of Action
Metodesnitazene acts as a μ-opioid receptor (MOR) agonist, with in vitro studies showing sub-nanomolar affinity (Ki = 0.3 nM) . Its efficacy (EC₅₀ = 1.2 nM in GTPγS assays) surpasses morphine by 100-fold, comparable to fentanyl analogs . The methoxy group enhances receptor binding via hydrophobic interactions with MOR’s transmembrane domain .
Biological Effects
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Analgesia: Rodent tail-flick assays demonstrate ED₅₀ = 0.05 mg/kg (IV), equivalent to fentanyl .
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Respiratory Depression: Dose-dependent suppression of respiratory rate (RD₅₀ = 0.2 mg/kg) .
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Addiction Potential: Self-administration studies in rats show reinforcement ratios exceeding heroin .
Toxicological Data
Acute Toxicity
| Species | Route | LD₅₀ (mg/kg) | Primary Symptoms |
|---|---|---|---|
| Mouse | IV | 0.8 | Respiratory arrest, cyanosis |
| Rat | Oral | 12.5 | Convulsions, coma |
Chronic use in animal models induces tolerance within 7 days and withdrawal symptoms (e.g., hyperalgesia, ptosis) upon cessation .
Human Case Reports
Forensic literature documents 14 fatalities linked to Metodesnitazene (2023–2025), with median blood concentrations of 1.2 ng/mL . Postmortem findings include pulmonary edema and cerebral hypoxia, consistent with opioid overdose .
Legal and Regulatory Status
U.S. Scheduling
Metodesnitazene was added to Schedule I of the Controlled Substances Act in 2024 under Idaho House Bill No. 435, citing its high abuse potential and lack of medical utility . Similar scheduling actions have been adopted in 12 states as of April 2025 .
International Controls
The INCB classifies it under Annex I of non-fentanyl opioids with “no legitimate uses,” triggering import/export restrictions under the Single Convention on Narcotic Drugs .
Comparative Analysis with Structural Analogs
The 4-methoxy group in Metodesnitazene reduces potency compared to nitro-substituted analogs (e.g., Metonitazene) but improves metabolic stability .
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